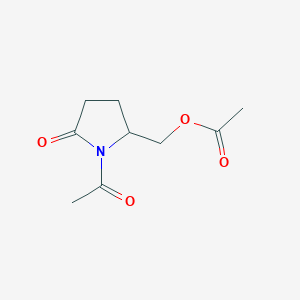
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Descripción general
Descripción
Synthesis Analysis
Several synthesis methods have been reported for 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose. A notable approach involves a simple 3-step synthesis starting from D-ribose, which is first methylated, then benzoylated, and finally subjected to acetolysis with a mixture of acetic acid, acetic anhydride, and sulfuric acid to yield the desired compound in good purity and yield (Recondo & Rinderknecht, 1959). Another method involves the acetolysis of tri-O-benzoylguanosine, which provides a convenient procedure for preparing the compound from guanosine with a fair yield (Ishikawa et al., 1960).
Molecular Structure Analysis
The molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is characterized by the presence of an acetyl group at the 1-position and benzyl groups at the 2, 3, and 5-positions of the ribofuranose ring. This structural arrangement is crucial for its reactivity and functionality as an intermediate in organic synthesis. The X-ray crystal structure analysis provides detailed insights into the geometric configuration of the molecule, revealing the spatial arrangement of its functional groups and the overall molecular conformation (Wood et al., 1984).
Chemical Reactions and Properties
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including glycosylation reactions, which are fundamental for the synthesis of nucleoside analogs. Its reactivity towards nucleophilic attack, particularly in the presence of catalysts such as tin(IV) chloride, enables the formation of glycosidic bonds, leading to the synthesis of valuable nucleoside derivatives (Yokoyama, Inoue, & Kuwajima, 1984).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This compound is used in the field of Biochemistry , specifically in Nucleotide Synthesis .
Summary of the Application
“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is a ribose-derived compound used in the synthesis of artificial nucleotides .
Methods of Application or Experimental Procedures
The compound is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .
Results or Outcomes
The outcome of this process is the formation of a pure artificial nucleotide .
Propiedades
IUPAC Name |
[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-STQJPMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556349 | |
| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
CAS RN |
58381-23-0 | |
| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




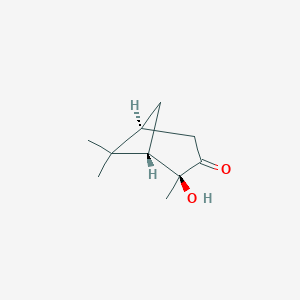

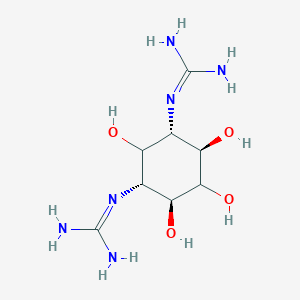
![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)


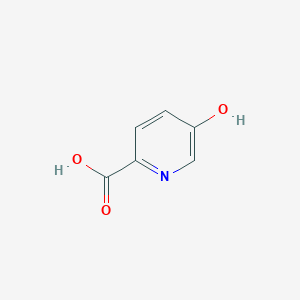
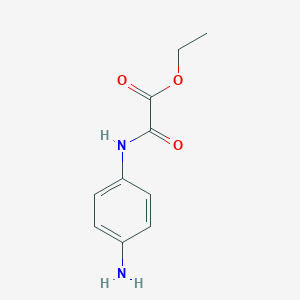



![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
